N-(4-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
Description
Properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4/c27-19-6-8-21(9-7-19)29-25(31)16-30-22-14-24-23(33-10-11-34-24)13-17(22)12-18(26(30)32)15-28-20-4-2-1-3-5-20/h1-9,12-14,28H,10-11,15-16H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMNZEDYUNMBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC=C(C=C4)F)CNC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxino group and the acetamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of quinoline derivatives, including N-(4-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The fluorine substitution enhances the compound's interaction with cellular targets, potentially increasing its efficacy against tumor cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Compounds with similar structures have been found to possess antibacterial and antifungal properties. This could make them valuable in treating infections caused by resistant strains of bacteria and fungi.
Case Study: Anticancer Activity Assessment
A study conducted on various quinoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells. The results indicated an IC50 value in the low micromolar range, suggesting strong potential for further development as a chemotherapeutic agent.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-fluorophenyl)-2-{...} | MCF-7 | 5.0 | Apoptosis induction |
| Similar Quinoline Derivative | Hek293 | 10.0 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Activity
- Fluorine Substituents: The 4-fluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 4g in ). Fluorine’s electron-withdrawing nature may also improve binding affinity to hydrophobic enzyme pockets .
- Phenylamino Methyl vs.
Core Structure Variations
- Quinolin vs. Quinoxalines are often associated with DNA intercalation, while quinolines may target topoisomerases or kinases .
- Indolin-3-ylidene Derivatives: Compounds with indolin-3-ylidene cores () exhibit moderate anticancer activity (IC₅₀ ~5–6 µM), suggesting that the target’s quinolin core could offer superior potency if optimized .
Biological Activity
N-(4-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide (CAS Number: 932308-60-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dioxinquinoline backbone with a fluorophenyl substituent. Its molecular formula is , and it has a molecular weight of 469.5 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of compounds through increased lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The presence of the fluorine atom in the structure may contribute to enhanced interaction with cellular targets, potentially increasing efficacy against tumor cells .
Enzyme Inhibition
The compound's structural features suggest potential inhibitory activity against various enzymes involved in inflammatory processes. For example, studies on related compounds have demonstrated moderate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are crucial in the inflammatory response . The docking studies indicate that the fluorine substituent can facilitate hydrogen bonding interactions with enzyme active sites, enhancing inhibition.
Antioxidant Activity
Compounds with similar scaffolds have been evaluated for their antioxidant potential. The electron-withdrawing nature of the fluorine atom is believed to enhance the ability of these compounds to scavenge free radicals, thereby providing protective effects against oxidative stress .
Study on Cytotoxicity
A study investigated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity. Further investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways.
Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and its potential protein targets. These studies revealed that the compound forms stable complexes with COX-2 and LOX enzymes, suggesting that it may serve as a lead compound for developing anti-inflammatory drugs .
Summary of Findings
The biological activity of this compound demonstrates promising potential in various therapeutic areas:
| Activity | Details |
|---|---|
| Cytotoxicity | Effective against MCF-7 and Hek293 cell lines with low IC50 values |
| Enzyme Inhibition | Moderate inhibition of COX-2 and LOX enzymes |
| Antioxidant | Potential scavenger of free radicals |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and how is its purity validated?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution for introducing the fluorophenyl group (e.g., analogous to N-(substituted phenyl)-2-chloroacetamide intermediates) .
- Reductive cyclization of nitroarenes using palladium catalysts and formic acid derivatives as CO surrogates to form the quinoline-dioxane core .
- Methylation or amidation steps to attach the phenylaminomethyl moiety, as seen in related [1,4]dioxinoquinoline derivatives .
Purity Validation:
- NMR spectroscopy (e.g., , ) to confirm structural integrity and detect impurities .
- Mass spectrometry (MS) for molecular weight confirmation .
- HPLC with UV detection to quantify purity (>95% typically required for research use).
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- and NMR : Assign peaks to confirm the fluorophenyl, acetamide, and dioxinoquinoline moieties. For example, aromatic protons appear at δ 6.8–8.2 ppm, while carbonyl groups (e.g., 7-oxo) resonate near δ 170–180 ppm .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm, N-H bend at ~1500 cm) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., C—H···O hydrogen bonds) and confirm stereochemistry .
Advanced: How can researchers resolve contradictions in spectral data or synthetic yields across studies?
Answer:
- Replicate reaction conditions : Variations in solvent, temperature, or catalysts (e.g., palladium vs. nickel) may explain yield discrepancies .
- Cross-validate characterization : Combine NMR, MS, and crystallography to address ambiguous peaks or structural misassignments .
- Control experiments : Test intermediates for stability (e.g., nitroarene intermediates in reductive cyclization) to identify degradation pathways .
Advanced: What computational strategies predict the compound’s reactivity or binding affinity in biological systems?
Answer:
- Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites (e.g., fluorophenyl’s electron-withdrawing effect) .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases or receptors) using PubChem-derived 3D structures .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. phenyl groups on the quinoline ring) with bioactivity data from analogs .
Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Synthesize analogs : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) to assess electronic effects .
- Assay bioactivity : Test against target enzymes (e.g., antimicrobial assays for dioxinoquinoline derivatives) and measure IC values .
- Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity trends .
Basic: What safety precautions are recommended during handling and storage?
Answer:
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact (similar to 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide protocols) .
- Ventilation : Perform reactions in a fume hood due to potential dust/aerosol formation .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the acetamide group .
Advanced: How can intramolecular hydrogen bonding influence the compound’s solubility and crystallinity?
Answer:
- C—H···O/N interactions (observed in related N-(substituted phenyl)acetamides) enhance crystal packing, reducing solubility but improving crystallinity for X-ray analysis .
- Solubility optimization : Introduce polar groups (e.g., hydroxyl or amine) or use co-solvents (e.g., DMSO-water mixtures) to counteract hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
